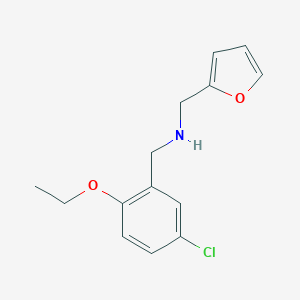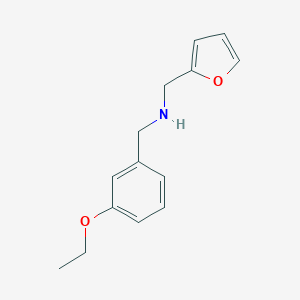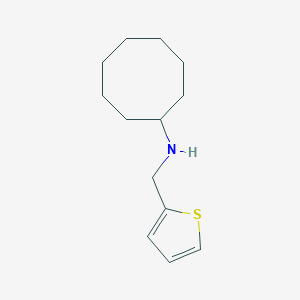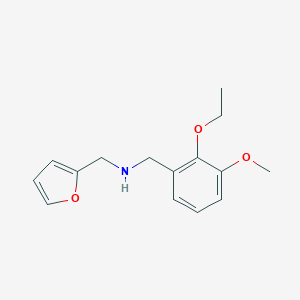![molecular formula C14H16BrNO2 B503980 2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B503980.png)
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol is an organic compound with the molecular formula C16H21BrN2O2 It is characterized by the presence of a brominated phenyl group, a furan ring, and an ethanolamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)acetaldehyde or 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets. The brominated phenyl group and furan ring can interact with enzymes and receptors, modulating their activity. The ethanolamine moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)ethylamine
- 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)propane
- 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)butanol
Uniqueness
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol is unique due to the presence of both a brominated phenyl group and a furan ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H16BrNO2 |
|---|---|
Molekulargewicht |
310.19g/mol |
IUPAC-Name |
2-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H16BrNO2/c1-10-8-11(15)2-4-13(10)14-5-3-12(18-14)9-16-6-7-17/h2-5,8,16-17H,6-7,9H2,1H3 |
InChI-Schlüssel |
IUBQRYIXLHENNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CNCCO |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloro-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B503897.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine](/img/structure/B503898.png)
![N-allyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503901.png)
![N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine](/img/structure/B503902.png)

![2-(4-{[(Furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B503904.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503908.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B503909.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503911.png)
![5-[(4-Bromobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503915.png)
![5-[(3-Bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503917.png)
